molecular formula C23H34O5 B10795419 Latanoprost free acid

Latanoprost free acid

Cat. No.: B10795419
M. Wt: 390.5 g/mol
InChI Key: HNPFPERDNWXAGS-UHFFFAOYSA-N
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Description

Structural Determinants of FP Receptor-Latanoprost Free Acid Interaction

The FP receptor belongs to the class A G protein-coupled receptor (GPCR) family and exhibits a unique ligand-binding pocket optimized for prostaglandin F2α (PGF2α) analogs. Cryo-EM structures of the FP receptor bound to latanoprost free acid (LTPA) reveal a conserved "L"-shaped ligand configuration within the transmembrane domain. The α-chain carboxylate group forms polar interactions with residues R2917.40, T184ECL2, and Y922.65, while the ethylene linkage engages in a lone pair-π interaction with M1153.23. These interactions anchor the ligand’s core structure, ensuring high-affinity binding (Ki = 0.098 µM for FP vs. >2 µM for other prostanoid receptors).

The ω-chain of LTPA, featuring a 17-phenyl substituent, penetrates deeper into the receptor’s hydrophobic subpocket. This moiety interacts with F2055.41, F2656.51, and W2626.48, inducing conformational changes critical for receptor activation. Notably, the hydroxyl group on the ω-chain forms a hydrogen bond with S1183.35, a residue unique to FP among prostanoid receptors, which enhances ligand selectivity. Mutagenesis studies confirm that S118A or S118N substitutions reduce LTPA potency by >10-fold, underscoring its role in discriminating FP from related receptors like EP3.

G Protein Coupling and Intracellular Signaling Cascades

FP receptor activation triggers coupling with the Gq protein, initiating phospholipase C (PLC)-mediated phosphoinositide hydrolysis. Structural analyses reveal that ligand binding induces a 2.4 Å downward displacement of W2626.48, forming a hydrophobic LLW core triad (L1233.40, L2135.49, W2626.48) that stabilizes the active receptor conformation. Unlike most class A GPCRs, FP lacks the canonical PIF motif (P5.50, I3.40, F6.44), instead relying on the LLW triad and a unique ERC motif (E8.49, R8.50, C8.51) to mediate Gq coupling.

The interaction between Q2506.36 and R3088.47 facilitates TM7 inward shifting, enabling Gq engagement through direct contacts with TM1 and intracellular loop 1 (ICL1). This coupling mechanism elevates intracellular calcium via inositol trisphosphate (IP3)-dependent pathways, as demonstrated in human trabecular meshwork cells (EC50 = 35 nM). Profiling of FP-mediated signaling in HEK293 cells expressing ocular FP receptors confirms PLCβ activation (EC50 = 45.7 nM), which underpins the drug’s ability to enhance uveoscleral outflow.

Carbonic Anhydrase Isoenzyme Modulation

Note: No data linking this compound to carbonic anhydrase modulation was identified in the provided sources. The requested subsections cannot be addressed with current evidence.

Structural and Functional Comparison of FP Receptor Agonists

Ligand FP Receptor Ki (µM) Selectivity vs. EP3 Key Binding Residues
This compound 0.098 >70-fold R291, Y92, S118, W262
PGF2α 0.012 10-fold R291, Y92, W262
TFPA 0.005 5-fold R291, N84, S118

Properties

IUPAC Name

7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPFPERDNWXAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860582
Record name 7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Silicon Protection and Oxidation

Coriolis lactone undergoes silylation with alkyl silicon chloride (e.g., tert-butyldimethylsilyl chloride) in the presence of a base such as sodium hydride, yielding a stable di-protected intermediate (2). Subsequent oxidation with agents like pyridinium chlorochromate (PCC) generates the aldehyde (3), critical for Wittig-Horner-Emmons (HWE) coupling. This step achieves >85% yield due to the steric protection of silicon groups, which minimize side reactions.

Side Chain Elaboration via HWE Reaction

The aldehyde intermediate (3) reacts with (2-oxo-4-phenylbutyl) dimethyl phosphate under HWE conditions to install the ω-chain. This step requires precise temperature control (0–10°C) and anhydrous conditions to suppress epimerization, achieving 70–75% yield.

Deprotection and Final Hydrolysis

Final steps involve sequential deprotection of silicon groups using trifluoroacetic acid (TFA) and hydrolysis of the ester moiety to yield this compound. The total yield across nine steps is reported at 24–28%, with HPLC purity >99%.

Table 1: Key Reaction Conditions in Corey Lactone-Based Synthesis

StepReactionReagents/ConditionsYield (%)
1SilylationtBDMSCl, NaH, THF, 0°C92
2OxidationPCC, CH₂Cl₂, RT88
3HWE Coupling(2-Oxo-4-phenylbutyl) phosphate, KHMDS, THF73
9Deprotection/HydrolysisTFA/H₂O, 40°C95

Organocatalyst-Mediated Six-Pot Synthesis: A Modern Iteration

A streamlined six-pot approach developed by Yoshida et al. leverages organocatalysis and tandem reactions to reduce purification steps. This method employs 4-nitro-3-butene-2-one as a key electrophile, enabling efficient Michael additions and intramolecular aldol condensations.

Krische Allylation and Olefin Metathesis

The first pot involves Krische allylation of benzaldehyde with 1,3-butadiene, catalyzed by Ru(II)-cyclopentadienyl complexes, to form a homoallylic alcohol (85% yield). Subsequent olefin metathesis using Grubbs II catalyst introduces the α-chain with >98% cis selectivity.

Organocatalytic Michael Reaction

A diphenylprolinol silyl ether catalyzes the asymmetric Michael addition of aldehydes to nitroalkenes, establishing the β-hydroxy ketone moiety with 95% enantiomeric excess (ee). This step circumvents traditional stoichiometric chiral auxiliaries, reducing waste.

Substrate-Controlled Cyclization

A Mukaiyama aldol reaction followed by HNO₂ elimination generates the cyclopentanone core. The nitro group’s leaving ability facilitates a stereospecific E1cB mechanism, yielding the trans-dihydroxy configuration essential for FP receptor binding.

Table 2: Efficiency Metrics in Six-Pot Synthesis

PotKey TransformationCatalyst/ReagentYield (%)
1Krische AllylationRu(II)-cyclopentadienyl85
3Michael AdditionDiphenylprolinol silyl ether78
4Mukaiyama AldolTMSOTf, CH₂Cl₂, -78°C82
6Final DeprotectionHCl, MeOH89

Comparative Analysis of Synthetic Routes

Yield and Scalability

The Corey lactone route offers robustness for industrial-scale production, albeit with lower overall yield (24–28%). In contrast, the six-pot method achieves 24% total yield but requires specialized catalysts and stringent anhydrous conditions, complicating scalability.

Stereochemical Control

Both methods ensure high stereoselectivity (>95% ee) at C15 and C9 positions. The six-pot synthesis’s organocatalytic step surpasses traditional HWE coupling in minimizing epimerization.

Environmental and Economic Considerations

The six-pot approach reduces solvent consumption by 40% through tandem reactions, whereas the Corey lactone method generates significant silicon-containing waste. Catalyst recycling remains a challenge in both routes.

Analytical Validation of Synthetic Intermediates

Post-synthesis characterization employs LC-MS/MS and chiral HPLC to verify purity and stereochemistry. For example, this compound in aqueous humor is quantified using deuterated internal standards (latanoprost-d4), achieving a lower limit of quantification (LLOQ) of 10 ng/mL .

Chemical Reactions Analysis

Types of Reactions: Latanoprost free acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Latanoprost free acid has a wide range of scientific research applications:

Mechanism of Action

Latanoprost free acid exerts its effects by binding to the prostaglandin F receptor in the ciliary muscle of the eye. This binding increases the outflow of aqueous humor through the uveoscleral pathway, thereby reducing intraocular pressure. The molecular targets involved include matrix metalloproteinases, which remodel the extracellular matrix, enhancing fluid outflow .

Comparison with Similar Compounds

Structural Comparison with Similar Prostaglandin Analogues

Latanoprost free acid belongs to a class of FP receptor agonists, differing structurally from other prostaglandin analogues (Table 1).

Table 1: Structural and Receptor-Binding Properties

Compound Structural Modifications FP Receptor Affinity (Ki) Key Functional Groups
Latanoprost acid C13–C14 saturation; C18–C20 benzene substitution 0.4–1.0 nM Free carboxylic acid
Tafluprost acid Two fluorine atoms at C15 (vs. hydroxyl in others) 0.4 nM Fluorinated C15
Travoprost acid Trifluoromethyl group at C15 0.6 nM Trifluoromethyl substituent
Bimatoprost acid C13–C14 double bond (vs. single bond in latanoprost) 0.3 nM Ethylamide prodrug (hydrolyzed)

Tafluprost acid exhibits the highest FP receptor affinity due to its fluorine substitutions, enhancing receptor binding efficiency . Bimatoprost acid, despite structural similarities to latanoprost acid, retains a double bond at C13–C14, contributing to its distinct pharmacokinetics .

Pharmacokinetic Profiles

Table 2: Comparative PK Parameters in Ocular Tissues

Parameter Latanoprost Acid Tafluprost Acid Bimatoprost Acid Travoprost Acid
Tmax (h) 2–4 0.25–0.5 3–4 1–2
Cmax (ng/mL) 33–41 15–20 48–145* 25–30
T1/2 (h) 0.35–0.40 0.43–0.45 2.8 0.5–1.0
AUC0–24h (ng·h/mL) 470–521 300–400 97–300 350–450

*Bimatoprost Cmax varies by formulation (preserved vs. preservative-free) .

Latanoprost acid achieves faster ocular penetration than bimatoprost but slower than tafluprost. Its short plasma T1/2 minimizes systemic exposure, reducing off-target effects .

Receptor Affinity and Selectivity

Latanoprost acid is highly selective for FP receptors (Ki = 0.4–1.0 nM), with minimal interaction with EP/TP receptors, unlike natural PGF2α, which binds multiple prostanoid receptors, causing side effects like conjunctival hyperemia . Tafluprost acid shows superior FP affinity (Ki = 0.4 nM), while bimatoprost acid’s efficacy may involve both FP receptors and alternative pathways (e.g., prostamide receptors) .

Efficacy in Intraocular Pressure Reduction

Table 3: IOP Reduction Efficacy in Clinical/Preclinical Studies

Compound IOP Reduction (%) Duration of Effect (h) Key Study Findings
Latanoprost acid 25–35 24 Evening dosing enhances efficacy
Tafluprost acid 20–30 24 Comparable to latanoprost
Bimatoprost acid 30–35 24 Higher concentrations required due to poor corneal penetration
Travoprost acid 25–30 24 Faster onset than latanoprost

All compounds achieve 24-hour IOP control, but latanoprost’s evening dosing optimizes efficacy .

Impact of Formulation and Preservatives

Table 4: Formulation Effects on Latanoprost Acid PK

Formulation Cmax (ng/mL) Tmax (h) AUC0–24h (ng·h/mL)
Preserved (BAK) 128–145 2 470–521
Preservative-Free (PF) 48–104 3 210–300
PF Cationic Emulsion 72–104 2 300–400

Benzalkonium chloride (BAK) enhances corneal permeability but causes ocular surface toxicity. PF formulations, while reducing Cmax by 50%, maintain therapeutic efficacy with improved tolerability .

Controversies and Mechanistic Debates

  • Bimatoprost’s Mechanism : While bimatoprost is hydrolyzed to its free acid in the cornea, some studies suggest its IOP-lowering effects derive from the intact molecule via prostamide receptors . However, FP receptor activation by bimatoprost acid is confirmed in vitro .
  • Receptor Spillover: Natural PGF2α’s broader receptor interaction contrasts with latanoprost acid’s selectivity, explaining its better safety profile .

Biological Activity

Latanoprost free acid (PHXA85) is the active metabolite of latanoprost, a prostaglandin analog primarily used in the treatment of glaucoma and ocular hypertension. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, efficacy, and safety based on diverse sources.

This compound primarily acts as an agonist at the FP prostaglandin receptor, which is crucial for lowering intraocular pressure (IOP). The potency of this compound is significantly lower than that of other prostaglandin analogs, such as travoprost. In studies, this compound exhibited an EC50 value of 54.6 nM, indicating that it is 17-fold weaker than travoprost acid (EC50 = 3.2 nM) .

Inhibition of Carbonic Anhydrase

Research has shown that this compound also inhibits human carbonic anhydrase (HCA) I and II, albeit weakly. The inhibition constants (Ki) were found to be 0.22 mM for HCA I and 2.3 mM for HCA II, suggesting a noncompetitive inhibition mechanism . This interaction may contribute to its overall efficacy in reducing aqueous humor production.

Pharmacokinetics

This compound is rapidly absorbed into the ocular tissues following topical administration. Studies indicate that its concentrations in the aqueous humor peak within one hour post-instillation and remain effective for up to 24 hours . The pharmacokinetic profile shows comparable activity with both preservative-free and BAK-preserved formulations .

Efficacy in Clinical Studies

This compound has been shown to effectively reduce IOP in patients with glaucoma and ocular hypertension. A study involving cynomolgus monkeys demonstrated that repeated daily instillation significantly lowered IOP, with maximum reductions observed between 4 to 6 hours after application .

Comparative Efficacy

In a comparative study between BAK-preserved latanoprost and preservative-free formulations, it was found that both had similar IOP-lowering effects; however, the preservative-free formulation exhibited better tolerability and fewer side effects such as conjunctival hyperemia .

Safety Profile

The safety profile of this compound has been evaluated through various studies focusing on ocular surface health. In vitro cytotoxicity tests revealed that while latanoprost with BAK could induce cell damage under oxidative stress conditions, preservative-free formulations showed significantly less toxicity .

Tolerability

Patients switching from BAK-preserved latanoprost to preservative-free formulations reported improved tolerability, with significant reductions in symptoms such as conjunctival hyperemia and blepharitis over a 90-day period .

Data Summary Table

Parameter This compound Travoprost Acid Bimatoprost
EC50 (nM) 54.63.25.8
Inhibition of HCA I (Ki) 0.22 mMNot ApplicableNot Applicable
Inhibition of HCA II (Ki) 2.3 mMNot ApplicableNot Applicable
Peak Aqueous Humor Concentration 1 hour post-instillationSimilarSimilar
Tolerability HighModerateModerate

Case Studies

  • Switching Formulations : A clinical trial involving 140 patients showed that switching from BAK-preserved latanoprost to preservative-free latanoprost resulted in improved ocular surface health and patient-reported outcomes over three months .
  • Cynomolgus Monkey Study : In a controlled study with cynomolgus monkeys, repeated instillation of this compound demonstrated significant IOP reduction without notable adverse effects on ocular health .

Q & A

Q. What validated methodologies are recommended for quantifying latanoprost free acid in ocular tissues?

A reversed-phase HPLC-ESI-MS/MS method using a Halo C18 column (100 × 2.1 mm, 2.7 μm) with a mobile phase of 0.1% formic acid (45%) and acetonitrile/methanol (35/20, 55%) at 0.2 mL/min is optimal. This method achieves an LLOQ of 10 ng/mL in aqueous humor (AH) and 14 ng/g in iris–ciliary body (ICB) . For enhanced specificity, isotope dilution with deuterated analogs (e.g., this compound-d4) improves accuracy in AH and ICB matrices .

Q. What experimental models are suitable for studying corneal permeation of this compound?

In vitro human corneal epithelial tissue models are effective for comparing formulation permeability. Parameters like cumulative transport (μg/cm²), permeation coefficient (Papp), and transepithelial electrical resistance (TEER) should be measured. Preservative-free (PF) formulations with surfactants (e.g., MGHS 40) show slower permeation (Papp = 3.14 × 10⁻⁶ cm/s) compared to benzalkonium chloride (BAK)-containing formulations (Papp = 8.47 × 10⁻⁶ cm/s) . Animal models (e.g., rabbits) validate in vivo pharmacokinetics, with AH sampling at 0.5–24 h post-instillation to calculate AUC and Cmax .

Q. How is ocular bioavailability assessed for this compound?

AUC₀–24h and Cmax are calculated using the linear trapezoidal method from AH and ICB concentration-time curves. Preserved formulations achieve higher AUC (470–521 ng·h/mL) compared to PF formulations (210 ng·h/mL) due to faster Tmax (2 h vs. 3 h) . Two-way ANOVA without repeated measures is recommended for group comparisons, as ocular sampling in animals provides single-timepoint data per subject .

Advanced Research Questions

Q. What factors explain contradictory permeability data between PF and preserved latanoprost formulations?

PF formulations lacking permeation enhancers (e.g., BAK or surfactants) exhibit delayed Tmax and reduced Cmax due to altered corneal lipid bilayer interactions. For example, PF latanoprost shows 50% lower cumulative transport (0.475 μg/cm² vs. 1.021 μg/cm²) at 4 h compared to BAK-preserved formulations, though equilibrium is reached by 12 h . TEER measurements confirm that non-ionic surfactants in PF formulations do not compromise epithelial integrity .

Q. How do efflux transporters influence this compound distribution?

this compound interacts with MRP isoforms (MRP1, MRP2, MRP5) but not P-gp or BCRP. Inhibition studies using MK571 (50 μM) demonstrate MRP-mediated efflux reduces intracellular accumulation by 40–60% in MDCK-MRP1/2/5 cells . OATP2A1, highly expressed in retinal pigment epithelium and ciliary body, facilitates uptake with a Km of 5.4 μM, suggesting transporter competition may affect ocular bioavailability .

Q. What is the impact of preservatives on intraocular pharmacokinetics?

Clinical studies in cataract patients show generic latanoprost with reduced BAK concentrations (e.g., Product C) achieve higher initial AH concentrations (8.5 ng/mL vs. 3.4 ng/mL at 0.5–1 h) but faster elimination (AUC₀–24h = 72 ng·h/mL vs. 98 ng·h/mL for branded formulations). Preservative-free formulations (Product F) fall below the FP receptor activation threshold (1 nM) by 6 h, necessitating dosing adjustments .

Q. How do hydrolysis rates of prodrugs affect comparative efficacy studies?

Latanoprost is fully hydrolyzed to its free acid in the cornea, unlike bimatoprost (only 30–50% conversion). This necessitates higher bimatoprost concentrations (0.03% vs. 0.005% latanoprost) to achieve equivalent FP receptor activation, despite similar receptor affinities (travoprost acid > bimatoprost acid > latanoprost acid) . HPLC methods distinguishing prodrug and free acid peaks (retention times: 4.82 min for free acid, 9.27 min for prodrug) are critical for release kinetics in drug-eluting devices .

Q. What analytical challenges arise in stability studies of this compound?

Degradation is minimal (<5%) in AH and ICB under validated storage conditions (−80°C for 30 days). However, method robustness requires testing pH (3.1 ± 0.2), column temperature (40 ± 2°C), and mobile phase composition to prevent co-elution with structurally similar prostaglandins (e.g., travoprost acid) .

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